In-Depth Technical Guide: 2-Amino-6-methoxyquinazolin-4-ol – Synthesis, Properties, and Pharmacological Applications
In-Depth Technical Guide: 2-Amino-6-methoxyquinazolin-4-ol – Synthesis, Properties, and Pharmacological Applications
Executive Summary
The compound 2-Amino-6-methoxyquinazolin-4-ol (CAS: 1413944-95-2) is a highly specialized heterocyclic intermediate belonging to the quinazoline family[1]. Recognized across medicinal chemistry as a "privileged scaffold," the quinazoline core is fundamental to the architecture of numerous targeted therapeutics, particularly kinase inhibitors and antineoplastic agents[2]. This whitepaper provides a comprehensive, rigorous analysis of its physicochemical properties, structural tautomerism, synthesis workflows, and pharmacological utility, designed specifically for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
To effectively utilize 2-amino-6-methoxyquinazolin-4-ol in synthetic pathways, one must understand its baseline quantitative properties. The presence of the electron-donating 6-methoxy group and the hydrogen-bonding 2-amino group significantly dictates its solubility, reactivity, and binding affinity[3].
Table 1: Quantitative and Structural Data Summary
| Property | Value / Description |
| Chemical Name | 2-Amino-6-methoxyquinazolin-4-ol |
| CAS Registry Number | 1413944-95-2[4] |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Tautomeric Forms | Quinazolin-4-ol (Lactim) |
| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in EtOH, Water |
| Reactivity Centers | C-4 (Electrophilic in lactam form), 2-NH2 (Nucleophilic), N-3 |
Structural Dynamics: The Lactam-Lactim Tautomerism
A defining characteristic of quinazolin-4-ols is their complex tautomerism. The molecule exists in a dynamic equilibrium between the lactam (quinazolin-4(3H)-one) and lactim (quinazolin-4-ol) forms[2].
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Causality in Reactivity: In polar aprotic solvents (e.g., DMSO) and at physiological pH, the thermodynamically stable lactam form predominates. However, during electrophilic substitution reactions (such as chlorination with POCl3 to yield 4-chloroquinazolines), the reaction proceeds exclusively through the lactim form. Understanding this equilibrium is critical; attempting to functionalize the C-4 position requires driving the equilibrium toward the lactim form using appropriate reagents and leaving groups.
Mechanistic Synthesis and Experimental Protocol
Starting a reaction scheme with a derivative containing active substituents dictates a highly specific method of preparation[2]. The most robust, scalable method for synthesizing 2-aminoquinazolin-4-ones involves the base-catalyzed condensation of an anthranilic acid derivative with guanidine[3].
Experimental Workflow: Guanidine Cyclization
Objective: To construct the pyrimidine ring onto the functionalized benzene ring via a condensation-cyclization cascade.
Reagents:
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Methyl 2-amino-5-methoxybenzoate (1.0 eq)
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Guanidine carbonate (1.5 eq)
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Sodium methoxide (NaOMe) (2.0 eq)
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Anhydrous Ethanol
Step-by-Step Methodology:
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Preparation of the Base Solution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve NaOMe in anhydrous ethanol.
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Causality: NaOMe is a sufficiently strong base to completely deprotonate guanidine carbonate, yielding the highly nucleophilic free guanidine base. Anhydrous ethanol is chosen to prevent the premature hydrolysis of the ester starting material before nucleophilic attack can occur.
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Reagent Addition: Add guanidine carbonate to the basic solution and stir for 30 minutes at room temperature. Subsequently, add methyl 2-amino-5-methoxybenzoate.
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Reflux and Cyclization: Heat the reaction mixture to reflux (78°C) for 12–16 hours.
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Causality: Elevated temperature provides the activation energy required for the initial nucleophilic acyl substitution (amide formation), followed immediately by intramolecular cyclization between the guanidine imine nitrogen and the aromatic amino group. This releases ammonia and water, forming the thermodynamically stable quinazoline core.
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Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material is highly fluorescent under UV 254 nm. The complete disappearance of the high-Rf ester spot validates that the condensation is complete.
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Quenching and Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ice-cold distilled water and carefully adjust the pH to 6.5–7.0 using 1M HCl.
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Validation Checkpoint 2 (pH-Dependent Precipitation): The quinazolinolate salt is highly soluble in basic aqueous media. As the pH drops below 7.5, the sudden, massive precipitation of an off-white solid physically validates the neutralization and isolation of the neutral lactam/lactim product.
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Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product.
Fig 1: Step-by-step synthesis workflow and tautomerization of 2-amino-6-methoxyquinazolin-4-ol.
Pharmacological Significance and Target Engagement
Quinazolines and quinazolinones are considered precursors for many novel derivatives depending on the type and position of their active substituents[2]. The 2-amino-6-methoxyquinazolin-4-ol scaffold is uniquely positioned for kinase inhibition:
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The 6-Methoxy Group: In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6-methoxy group acts as an electron-donating moiety that projects into the solvent-exposed region or interacts with specific hydrophobic pockets within the kinase domain.
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The 2-Amino Group: This group provides a critical hydrogen bond donor. In the ATP-binding site of kinases, the adenine ring of ATP forms bidentate hydrogen bonds with the hinge region. The 2-aminoquinazolin-4-one core effectively mimics this bidentate interaction, where N1 acts as a hydrogen bond acceptor and the 2-NH2 acts as a hydrogen bond donor, firmly anchoring the molecule in the active site.
Fig 2: Kinase signaling pathway inhibition by the 6-methoxyquinazolin-4-ol scaffold.
Analytical Characterization
To ensure the structural integrity of the synthesized compound before proceeding to downstream functionalization, a self-validating analytical suite is required[5]:
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1H NMR (300/400 MHz, DMSO-d6): The solvent choice is critical due to the compound's polarity.
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~3.80 ppm (s, 3H): Validates the presence of the 6-methoxy group.
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7.00 - 8.00 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8). The H-5 proton typically appears as a doublet with meta coupling (
Hz) due to the electron-donating effect of the methoxy group. -
~6.50 - 7.00 ppm (br s, 2H): Validates the 2-NH2 group (D2O exchangeable).
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>11.0 ppm (br s, 1H): The highly deshielded lactam NH / lactim OH proton.
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LC-MS (ESI+): Electrospray ionization will confirm the molecular weight, showing a distinct
peak at . -
FT-IR (KBr pellet): Key diagnostic absorption bands include ~3300–3400 cm⁻¹ (N-H and O-H stretches), ~1670 cm⁻¹ (C=O stretch, confirming the presence of the lactam tautomer in the solid state), and ~1620 cm⁻¹ (C=N stretch).
References
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[2] Darwish, A. D., & Dakhil, O. (2017). A review on the synthesis of some quinazolines and quinazolinones having substituent(s) at 2-, 3-, and 4- positions and their uses as starting materials in reaction schemes. Libyan Journal of Science & Technology. Retrieved from:[Link]
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[5] ResearchGate. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. Retrieved from: [Link]
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[3] ResearchGate. Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Disubstituted Quinazolin-4(3H)-ones. Retrieved from:[Link]
